N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonylation of aniline derivatives using sulfonyl chlorides in the presence of a base such as triethylamine. This step forms the sulfonamide intermediate.
Coupling with Biphenyl Carboxylic Acid: The sulfonamide intermediate is then coupled with biphenyl carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide group.
N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)nicotinamide: Contains a nicotinamide group, offering different biological properties.
N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)benzamide: Features a benzamide group, which may alter its chemical reactivity and biological activity.
Uniqueness
N-{4-[(methylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its biphenylcarboxamide group, which provides distinct steric and electronic properties. This uniqueness can influence its binding interactions with biological targets and its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22N2O3S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H22N2O3S/c1-28(24-10-6-3-7-11-24)32(30,31)25-18-16-23(17-19-25)27-26(29)22-14-12-21(13-15-22)20-8-4-2-5-9-20/h2-19H,1H3,(H,27,29) |
InChI Key |
DYLRGBUPOVHCIQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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